molecular formula C12H18N2 B15214749 CIS-1-Benzyl-2-methyl-3-aminopyrrolidine

CIS-1-Benzyl-2-methyl-3-aminopyrrolidine

Cat. No.: B15214749
M. Wt: 190.28 g/mol
InChI Key: SFEGZLNDKUGHQJ-ZYHUDNBSSA-N
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Description

Cis-1-benzyl-2-methylpyrrolidin-3-amine is a nitrogen-containing heterocyclic compound with a pyrrolidine ring structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-1-benzyl-2-methylpyrrolidin-3-amine typically involves the reaction of benzylamine with 2-methylpyrrolidine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki–Miyaura coupling, which allows for the formation of carbon-carbon bonds between the benzyl group and the pyrrolidine ring .

Industrial Production Methods

Industrial production of cis-1-benzyl-2-methylpyrrolidin-3-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of microwave-assisted organic synthesis (MAOS) to increase synthetic efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Cis-1-benzyl-2-methylpyrrolidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Typical reaction conditions involve controlled temperatures and the use of solvents like dichloromethane .

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyrrolidine compounds, depending on the specific reaction and reagents used .

Mechanism of Action

The mechanism of action of cis-1-benzyl-2-methylpyrrolidin-3-amine involves its interaction with molecular targets such as dopamine receptors. It exhibits selective blocking action on the dopamine D1 receptor, which is associated with its neuroleptic properties. This selective inhibition reduces dopamine-mediated behaviors and has potential therapeutic effects in treating psychosis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamides and pyrrolidine derivatives, such as:

Uniqueness

Cis-1-benzyl-2-methylpyrrolidin-3-amine is unique due to its high potency and selective action on the dopamine D1 receptor, which distinguishes it from other neuroleptics that may act on multiple dopamine receptor subtypes. This selectivity potentially reduces side effects and enhances therapeutic efficacy .

Properties

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

(2R,3R)-1-benzyl-2-methylpyrrolidin-3-amine

InChI

InChI=1S/C12H18N2/c1-10-12(13)7-8-14(10)9-11-5-3-2-4-6-11/h2-6,10,12H,7-9,13H2,1H3/t10-,12-/m1/s1

InChI Key

SFEGZLNDKUGHQJ-ZYHUDNBSSA-N

Isomeric SMILES

C[C@@H]1[C@@H](CCN1CC2=CC=CC=C2)N

Canonical SMILES

CC1C(CCN1CC2=CC=CC=C2)N

Origin of Product

United States

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